Cas no 1783503-38-7 (3-(1-benzylpiperidin-4-yl)aniline)

3-(1-Benzylpiperidin-4-yl)aniline is a versatile intermediate in organic synthesis, characterized by its piperidine and aniline functional groups. This compound is particularly valuable in pharmaceutical research, where it serves as a key building block for the development of bioactive molecules, including CNS-targeting agents and receptor modulators. Its structural features enable facile derivatization, allowing for the introduction of diverse substituents to optimize physicochemical and pharmacological properties. The benzylpiperidine moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the aniline group offers a reactive site for further functionalization. This compound is typically handled under inert conditions due to the sensitivity of the aniline group to oxidation.
3-(1-benzylpiperidin-4-yl)aniline structure
1783503-38-7 structure
Product Name:3-(1-benzylpiperidin-4-yl)aniline
CAS No:1783503-38-7
MF:
MW:
MDL:MFCD29762644
CID:4613885
PubChem ID:84201901
Update Time:2025-10-30

3-(1-benzylpiperidin-4-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-(1-benzylpiperidin-4-yl)aniline
    • MDL: MFCD29762644

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Additional information on 3-(1-benzylpiperidin-4-yl)aniline

Introduction to 3-(1-benzylpiperidin-4-yl)aniline and CAS No. 1783503-38-7

3-(1-benzylpiperidin-4-yl)aniline, a compound with the chemical identifier CAS No. 1783503-38-7, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The benzylpiperidine moiety and the aniline group contribute to its unique pharmacological profile, making it a valuable scaffold for further chemical modifications and biological evaluations.

The synthesis and characterization of 3-(1-benzylpiperidin-4-yl)aniline involve meticulous attention to detail, ensuring that the final product meets the stringent requirements of modern pharmaceutical standards. The process typically involves multi-step organic reactions, including functional group transformations and protective group strategies, to achieve the desired molecular architecture. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and purity of the compound.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. Among these, compounds with piperidine derivatives have shown promise due to their ability to modulate enzyme activity and receptor binding. The presence of the benzyl group in 3-(1-benzylpiperidin-4-yl)aniline enhances its solubility and bioavailability, which are critical factors in drug design. Furthermore, the aniline moiety introduces a basic nitrogen atom that can participate in hydrogen bonding interactions, improving binding affinity to biological targets.

One of the most compelling aspects of 3-(1-benzylpiperidin-4-yl)aniline is its potential in addressing neurological disorders. Preclinical studies have indicated that derivatives of this compound may exhibit efficacy in treating conditions such as Parkinson's disease and Alzheimer's disease. The piperidine ring is known to interact with dopaminergic receptors, making it a viable candidate for developing dopaminergic agonists or antagonists. Additionally, the aniline group's ability to cross the blood-brain barrier suggests that this compound could be effective in central nervous system (CNS) drug delivery.

The pharmacokinetic properties of 3-(1-benzylpiperidin-4-yl)aniline are also subjects of extensive investigation. Researchers are exploring ways to optimize its metabolic stability and reduce potential side effects. Techniques such as computational modeling and molecular dynamics simulations have been instrumental in predicting how this compound will behave within biological systems. These studies not only aid in designing more effective drug candidates but also help in understanding the mechanisms of action at a molecular level.

Recent advancements in medicinal chemistry have led to the development of novel synthetic routes for 3-(1-benzylpiperidin-4-yl)aniline that improve yield and scalability. For instance, catalytic methods using transition metals have been employed to facilitate key transformations efficiently. These innovations have not only reduced production costs but also minimized environmental impact by reducing waste generation. Such developments align with global efforts to promote sustainable pharmaceutical manufacturing practices.

The biological activity of 3-(1-benzylpiperidin-4-yl)aniline has been evaluated through various in vitro assays. These studies have revealed its potential as an antagonist for certain ion channels and as a modulator of neurotransmitter release. The compound's ability to interact with multiple targets makes it an attractive candidate for polypharmacological approaches, which aim to address complex diseases by simultaneously modulating several pathways. This multitarget interaction could lead to more comprehensive therapeutic outcomes compared to single-target drugs.

In conclusion, 3-(1-benzylpiperidin-4-yl)aniline represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features, coupled with recent advancements in synthetic methodologies and pharmacological research, position it as a valuable asset in drug discovery efforts. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics that address unmet medical needs effectively.

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